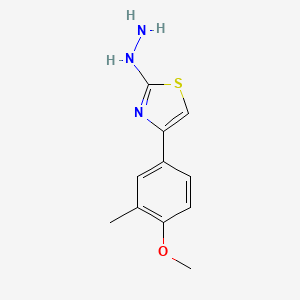
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with hydrazinyl and methoxy-methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole typically involves the reaction of 4-(4-methoxy-3-methylphenyl)thiazol-2-amine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
科学研究应用
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .
相似化合物的比较
- 2-Hydrazino-4-phenylthiazole
- 4-(4-Methoxyphenyl)-2-thiazolamine
- 2-Hydrazinyl-4-(4-methylphenyl)thiazole
Comparison: 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is unique due to the presence of both hydrazinyl and methoxy-methylphenyl groups, which confer distinct electronic and steric properties. This makes it more versatile in forming various derivatives and interacting with different biological targets compared to its analogs .
属性
分子式 |
C11H13N3OS |
|---|---|
分子量 |
235.31 g/mol |
IUPAC 名称 |
[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14) |
InChI 键 |
WCBZHQKUYZKSOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


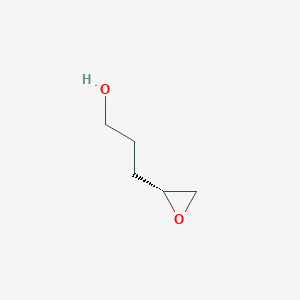
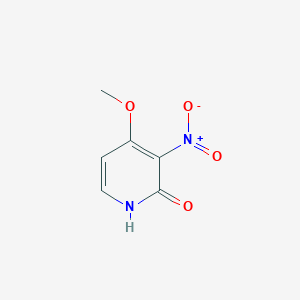

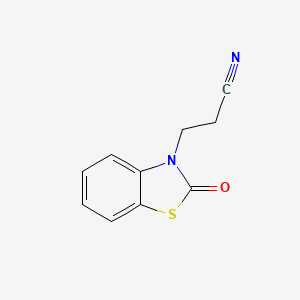

![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole](/img/structure/B11763936.png)


![2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
![4-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B11763958.png)
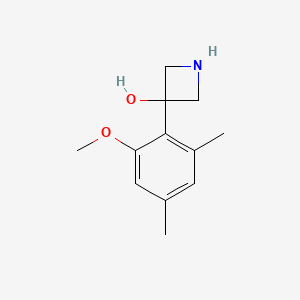
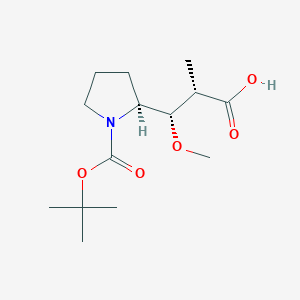
![6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11763966.png)

